2-Aminoadamantan

Übersicht

Beschreibung

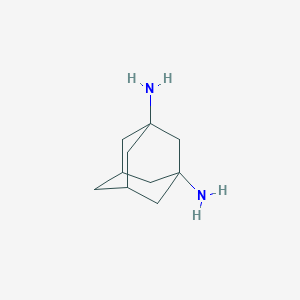

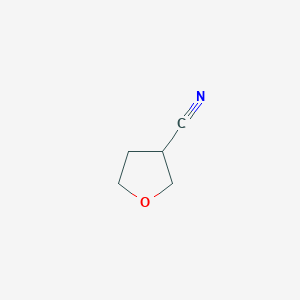

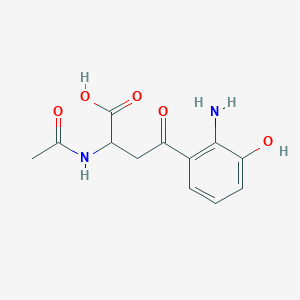

2-Adamantanamine, also known as adamantan-2-amine, is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by its unique cage-like structure, which imparts significant stability and rigidity. The molecular formula of 2-Adamantanamine is C10H17N, and it is commonly used in various chemical and pharmaceutical applications due to its structural properties .

Wissenschaftliche Forschungsanwendungen

2-Adamantanamin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Hochleistungsmaterialien wie Schmierstoffen und Beschichtungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Adamantanamin und seinen Derivaten umfasst mehrere Wege:

Antivirale Aktivität: Die Verbindung hemmt die Replikation bestimmter Viren, indem sie den viralen M2-Protonenkanal blockiert und so die Freisetzung von viralem genetischem Material in Wirtszellen verhindert.

Antiparkinsonische Aktivität: Es erhöht die Freisetzung von Dopamin im Gehirn und hemmt seine Wiederaufnahme, wodurch die Symptome der Parkinson-Krankheit gelindert werden.

NMDA-Rezeptor-Antagonismus: 2-Adamantanamin wirkt als Antagonist des NMDA-Rezeptors, der an der synaptischen Plastizität und der Gedächtnisfunktion beteiligt ist.

Ähnliche Verbindungen:

1-Adamantanamin: Ähnliche Struktur, jedoch mit der Aminogruppe an der 1-Position.

Einzigartigkeit: 2-Adamantanamin ist aufgrund seiner spezifischen Position der Aminogruppe einzigartig, die im Vergleich zu seinen Isomeren eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Seine käfigartige Struktur bietet auch eine erhebliche Stabilität, was es zu einer wertvollen Verbindung in verschiedenen Anwendungen macht .

Wirkmechanismus

Target of Action

2-Aminoadamantane, also known as Amantadine, primarily targets the M2 proton channel of the Influenza A virus . It also interacts with the NMDA receptor and dopamine receptors in the brain . These targets play crucial roles in viral replication and neurotransmission, respectively .

Mode of Action

The antiviral mechanism of 2-Aminoadamantane involves antagonism of the Influenza A M2 proton channel, which prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . In the context of Parkinson’s disease, it is believed to cause an increase in dopamine release in the brain .

Biochemical Pathways

2-Aminoadamantane affects several biochemical pathways. In the context of viral infection, it interferes with the viral life cycle by blocking the M2 proton channel, thereby inhibiting the release of viral RNA into the host cell . In the brain, it influences the dopaminergic neurotransmission pathway, potentially leading to increased dopamine levels .

Pharmacokinetics

Amantadine is well absorbed orally and has an onset of action usually within 48 hours when used for parkinsonian syndromes . It has a bioavailability of 86–90% and is minimally metabolized, mostly to acetyl metabolites . The elimination half-life is 10–31 hours, and it is excreted in urine .

Result of Action

The inhibition of the M2 proton channel by 2-Aminoadamantane prevents the replication of the Influenza A virus, thereby exerting an antiviral effect . In the brain, the increased dopamine release can alleviate symptoms of Parkinson’s disease .

Action Environment

Environmental factors can influence the action of 2-Aminoadamantane. For instance, the development of drug resistance can occur in the presence of the drug over time . Additionally, the compound’s action can be influenced by the physiological environment, such as the pH of the endosome in the case of its antiviral action .

Biochemische Analyse

Biochemical Properties

2-Aminoadamantane has been reported to inhibit the transport of methionine and leucine into Ehrlich ascites carcinoma cells . It also inhibits the proliferation of P388 lymphocytic leukemia cells . Furthermore, it inhibits the leucine aminopeptidase .

Cellular Effects

2-Aminoadamantane has been found to have effects on various types of cells. For instance, it inhibits the transport of methionine and leucine into Ehrlich ascites carcinoma cells . It also inhibits the proliferation of P388 lymphocytic leukemia cells .

Molecular Mechanism

The molecular mechanism of 2-Aminoadamantane involves inhibiting the transport of methionine and leucine into Ehrlich ascites carcinoma cells . It also inhibits the proliferation of P388 lymphocytic leukemia cells . Furthermore, it inhibits the leucine aminopeptidase .

Temporal Effects in Laboratory Settings

It has been observed that 2-Aminoadamantane derivatives exhibit different effects on the behavior of male mice over time .

Dosage Effects in Animal Models

In animal models, the effects of 2-Aminoadamantane vary with different dosages. For instance, it has been observed that 2-Aminoadamantane derivatives exhibit different effects on the behavior of male mice at different dosages .

Metabolic Pathways

The major metabolic pathway of 2-Aminoadamantane is N-acetylation . Several unusual routes such as N-methylation, formation of Schiff bases, and N-formates have also been observed .

Transport and Distribution

It is known that the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems .

Subcellular Localization

It is known that the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Adamantanamine can be synthesized through several methods. One common method involves the Ritter reaction, where adamantane is reacted with acetonitrile in the presence of sulfuric acid to form 2-Adamantanamine . Another method involves the direct amination of adamantane using ammonia or amines under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, 2-Adamantanamine is often produced through the catalytic hydrogenation of 2-nitroadamantane, followed by reduction with hydrogen in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Adamantanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate wie 2-Adamantylhalogenide zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Alkylhalogenide und andere Nukleophile.

Hauptprodukte:

Oxidation: 2-Adamantanon.

Reduktion: 2-Adamantanol.

Substitution: 2-Adamantylhalogenide und andere substituierte Derivate.

Vergleich Mit ähnlichen Verbindungen

1-Adamantanamine: Similar structure but with the amino group at the 1-position.

Uniqueness: 2-Adamantanamine is unique due to its specific position of the amino group, which imparts different chemical reactivity and biological activity compared to its isomers. Its cage-like structure also provides significant stability, making it a valuable compound in various applications .

Eigenschaften

IUPAC Name |

adamantan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWNXXINFABALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10523-68-9 (hydrochloride) | |

| Record name | 2-Aminoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90156707 | |

| Record name | 2-Aminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-39-0 | |

| Record name | 2-Aminoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-aminoadamantane derivatives contribute to analgesia?

A1: Certain 2-aminoadamantane derivatives demonstrate analgesic activity, potentially due to their ability to block NMDA receptors. [] This mechanism is distinct from their antiviral action and highlights the potential for these compounds in pain management.

Q2: Can you elaborate on the anxiolytic properties of 2-aminoadamantane derivatives?

A2: Research suggests that Ladasten, a 2-aminoadamantane derivative, exhibits anxiolytic effects potentially through its interaction with various signaling pathways and modulation of gene expression in the brain. [, ] Specifically, Ladasten appears to induce changes in genes involved in signaling pathways such as APC, Rb, PKCIP, and PMCA. Furthermore, Ladasten influences the expression of genes encoding cytoskeletal proteins (tubulin, actin), synaptic proteins (Syn IA&IB, PLP), and metabolic enzymes (Gapdh, NSE). []

Q3: How does Ladasten impact tyrosine hydroxylase (TH) gene expression?

A3: Ladasten has been shown to increase TH gene expression in the rat brain hypothalamus. [, ] This effect is associated with cytosine demethylation in CpG islands within the TH gene's promoter region. [, ] This demethylation may enhance the binding of transcription factors, ultimately leading to increased TH gene transcription.

Q4: What is the molecular formula and weight of 2-aminoadamantane?

A4: The molecular formula of 2-aminoadamantane is C10H17N, and its molecular weight is 151.25 g/mol.

Q5: Is there information available regarding the material compatibility, stability under various conditions, or catalytic properties of 2-aminoadamantane?

A5: The provided research papers primarily focus on the biological activity and pharmacological properties of 2-aminoadamantane derivatives. Information regarding material compatibility, stability, and catalytic properties is limited within these studies.

Q6: How does modifying the structure of 2-aminoadamantane influence its trypanocidal activity?

A6: Studies on the trypanocidal activity of 2-aminoadamantane derivatives reveal that incorporating alkyl groups at the C1 position and modifying the C2 functionality significantly impacts their potency. [] Compounds with lipophilic C1 side chains and specific C2 functionalities, such as guanylhydrazones and thiosemicarbazones, exhibit enhanced activity against Trypanosoma brucei. []

Q7: Is there data available regarding the stability and formulation of 2-aminoadamantane, as well as its SHE regulations?

A7: The provided research papers do not delve into the specifics of stability, formulation strategies, or SHE regulations concerning 2-aminoadamantane.

Q8: What is known about the pharmacokinetics of 2-aminoadamantane derivatives?

A8: Limited information is available on the detailed pharmacokinetics of 2-aminoadamantane derivatives within the provided research. Further studies are needed to elucidate their absorption, distribution, metabolism, and excretion profiles.

Q9: What in vivo models have been used to investigate the analgesic activity of amantadine and hemantane?

A9: Researchers have employed several rodent models to assess the analgesic properties of amantadine and hemantane. These models include the tail-flick test and acetic acid-induced writhing test in mice, as well as the formalin test in rats. [] The formalin test, in particular, is valuable for evaluating both the acute (early phase) and inflammatory (tonic phase) components of pain.

Q10: Are there any studies on the toxicology, safety profile, drug delivery strategies, biomarkers, or diagnostic applications of 2-aminoadamantane?

A10: While the research highlights some toxicological aspects, particularly concerning potential differences in analgesic activity and anti-inflammatory effects between hemantane and its hydroxylated derivatives, [] more comprehensive data on long-term effects and specific toxicity profiles are needed. The provided papers do not extensively cover drug delivery, biomarkers, or diagnostic applications.

Q11: Which analytical techniques are commonly used to characterize and quantify 2-aminoadamantane and its derivatives?

A11: Gas chromatography (GC) coupled with flame ionization detection (FID) and mass spectrometry (MS) are valuable techniques for analyzing 2-aminoadamantane and related compounds. [] GC allows for the separation and quantification of different components in a mixture, while MS provides structural information for identification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

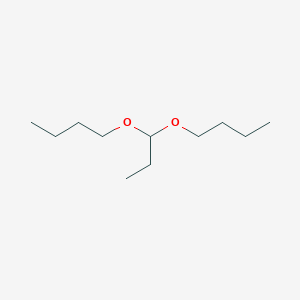

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)